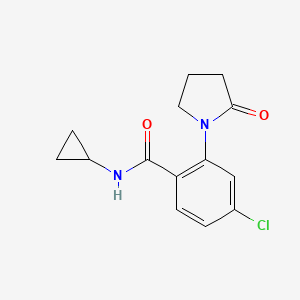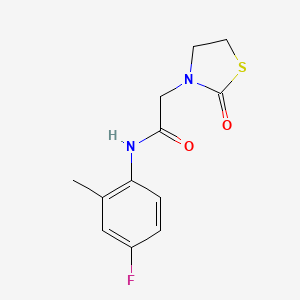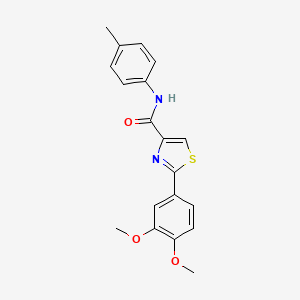
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a chloro group and a cyclopropyl group, along with a pyrrolidinone moiety, making it a versatile molecule for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-chlorobenzoic acid with cyclopropylamine under appropriate conditions to form 4-chloro-N-cyclopropylbenzamide.
Introduction of the Pyrrolidinone Moiety: The next step involves the introduction of the pyrrolidinone moiety. This can be achieved by reacting the benzamide intermediate with 2-pyrrolidinone in the presence of a suitable catalyst and under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反応の分析
Types of Reactions
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrrolidinone moiety.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while hydrolysis can produce 4-chlorobenzoic acid and cyclopropylamine.
科学的研究の応用
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be employed in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: It can be used as a probe to investigate the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of 4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
4-chloro-N-cyclopropylbenzamide: Lacks the pyrrolidinone moiety, making it less versatile in certain applications.
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide: Lacks the chloro group, which may affect its reactivity and binding properties.
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide, potentially altering its chemical and biological properties.
Uniqueness
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide is unique due to the presence of both the chloro and pyrrolidinone moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-9-3-6-11(14(19)16-10-4-5-10)12(8-9)17-7-1-2-13(17)18/h3,6,8,10H,1-2,4-5,7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEHSZHYYNQXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)Cl)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,4,5-trimethyl-N-[4-(methylamino)-4-oxobutyl]-2-phenylfuran-3-carboxamide](/img/structure/B7672450.png)
![[2,4'-Bipyridine]-6-carboxamide](/img/structure/B7672460.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-thiophen-2-ylacetamide](/img/structure/B7672474.png)

![1-[2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B7672484.png)

![Methyl 5-[(5-fluoro-2-oxopyridin-1-yl)methyl]furan-3-carboxylate](/img/structure/B7672494.png)
![6-chloro-N-[(6-methylpyridin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7672498.png)
![N-[2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7672504.png)

![4-[(5-fluoro-2-oxopyridin-1-yl)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7672533.png)
![5-chloro-2-(ethylamino)-N-[2-[ethyl(methyl)amino]-2-oxoethyl]benzamide](/img/structure/B7672541.png)
![5-Fluoro-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one](/img/structure/B7672547.png)

